molecular formula C13H13NO3 B3117312 Ethyl 5-methoxyquinoline-3-carboxylate CAS No. 2227107-82-4

Ethyl 5-methoxyquinoline-3-carboxylate

Cat. No.: B3117312
CAS No.: 2227107-82-4
M. Wt: 231.25 g/mol
InChI Key: XONDRXDQBKBWSB-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyquinoline-3-carboxylate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 5-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-methoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 6-methoxyquinoline-3-carboxylate
  • Ethyl 5-hydroxyquinoline-3-carboxylate
  • Ethyl 5-chloroquinoline-3-carboxylate

Comparison: Ethyl 5-methoxyquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Biological Activity

Ethyl 5-methoxyquinoline-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a methoxy group at the 5-position and an ethyl carboxylate moiety. Its molecular formula is C_12H_13NO_3, and it exhibits a range of physical and chemical properties that contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies show that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism typically involves interaction with bacterial enzymes or cell wall synthesis pathways, disrupting cellular function and leading to cell death .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases .

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of specific signaling pathways related to cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer activities .
  • Receptor Binding : this compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways that regulate inflammation and cell proliferation .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Anti-inflammatoryReduced TNF-alpha levels in macrophages by up to 50% at concentrations of 10 µM.
AnticancerInduced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM after 72 hours of treatment.

Properties

IUPAC Name

ethyl 5-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)9-7-10-11(14-8-9)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDRXDQBKBWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2OC)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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